(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one
Description
The compound (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with dual Z-configured double bonds. Key structural features include:
- Position 2: A 3,5-dimethylphenyl imino group, which introduces steric bulk and modulates electronic properties via electron-donating methyl substituents.
- Position 5: A 4-[(4-fluorobenzyl)oxy]benzylidene moiety, combining a fluorinated benzyl ether with a benzylidene group.
Thiazolidinones are pharmacologically significant due to their antimicrobial, antitubercular, and anticancer activities. The fluorinated and methoxy/ether substituents in this compound suggest tailored electronic and steric profiles for target-specific interactions .
Properties
Molecular Formula |
C25H21FN2O2S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(5Z)-2-(3,5-dimethylphenyl)imino-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H21FN2O2S/c1-16-11-17(2)13-21(12-16)27-25-28-24(29)23(31-25)14-18-5-9-22(10-6-18)30-15-19-3-7-20(26)8-4-19/h3-14H,15H2,1-2H3,(H,27,28,29)/b23-14- |
InChI Key |
RREZBSKKLMEWGZ-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/S2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)S2)C |
Origin of Product |
United States |
Preparation Methods
General Synthesis of Thiazolidinones
The synthesis of thiazolidinone derivatives is well-documented in chemical literature. A common approach involves adapting existing methods, such as the one described by Klika et al., to synthesize aminomethylphenyl and aminohexyl analogs.
Synthesis from α-Halo Carboxylic Acid Derivatives
2-Imino-4-thiazolidone hydrochloride can be synthesized from ethyl chloroacetate and thiourea in 95% ethanol. Neutralization in a sodium acetate solution under reflux yields 2-imino-4-thiazolidone.
Scheme 1: Synthesis of 2-imino-4-thiazolidone
\$$
\begin{aligned}
& \text{H}2\text{N} \qquad \text{NH}2 \
& \qquad \text{S} \quad + \quad \text{Cl} \quad \text{CO}2\text{Et} \xrightarrow{95\%\text{EtOH}}
\begin{bmatrix}
\text{N} \
\text{S}
\end{bmatrix}
\text{NH}2 \quad \text{HCl}
\xrightarrow{\text{AcONa, water}}
\begin{bmatrix}
\text{N} \
\text{S}
\end{bmatrix}
\text{NH}_2 \
& \qquad \qquad \qquad \qquad \qquad \qquad \qquad \qquad \qquad \qquad \qquad \qquad 1 \qquad \qquad \qquad \qquad \qquad \qquad \qquad 2
\end{aligned}
\$$
5-Phenyl-2-amino-4-thiazolinone can be synthesized from ethyl 2-chloro-2-phenylacetate, thiourea, and anhydrous sodium acetate in ethanol.
Scheme 2: Route to 5-Phenyl-2-amino-4-thiazolinone
\$$
\text{CO}2\text{Et} \quad \text{Ph} \quad \text{Cl} \quad + \quad \text{H}2\text{N} \qquad \text{S} \qquad \text{NH}2 \xrightarrow{\text{anhd. AcONa, EtOH}}
\begin{bmatrix}
\text{S} \
\text{N}
\end{bmatrix}
\text{O} \quad \text{H}2\text{N} \quad \text{Ph}
\$$
Treatment of 2-chloroesters with thiourea can produce 2-aminothiazolidin-4-ones.
Scheme 3: Synthesis of 2-aminothiazolidin-4-ones
\$$
\text{Ar} \quad \text{Cl} \quad \text{CO}2\text{Me} \xrightarrow{\text{thiourea}}
\begin{bmatrix}
\text{N} \
\text{S}
\end{bmatrix}
\text{O} \quad \text{H}2\text{N} \quad \text{Ar}
\$$
(Ar=[2,4-(OEt)2; 3,4-Me2; 4-Cl-3-MeO; 3,5-(MeO)2; 4-NHCOMe,3-MeO]phenyl)
Oxiranyl- and thiiranyl-substituted 2-imino-thiazolidine-4-ones can be prepared by refluxing thiourea with ethyl 2-chloro-3-(oxiran-2-yl)propanoate or ethyl 2-chloro-3-(thiiran-2-yl)propanoate.
Scheme 4: Synthesis of substituted 2-imino-thiazolidine-4-ones
\$$
\begin{bmatrix}
\text{HN} \
\text{S}
\end{bmatrix}
\text{O} \quad \text{HN} \quad
\begin{bmatrix}
\text{X} \
\text{O}
\end{bmatrix}
+
\begin{bmatrix}
\text{X} \
\text{EtO}
\end{bmatrix}
\text{Cl} \quad
\begin{bmatrix}
\text{S} \
\text{NH}2
\end{bmatrix}
\text{H}2\text{N}
\$$
(X = O, S)
Chemical Reactions Analysis
Reactivity of the Thiazolidin-4-One Core
The thiazolidin-4-one ring is a central reactive component. Key reactions include:
Ring-Opening Reactions
-
Acidic or basic conditions can induce ring opening. For example, hydrolysis under acidic conditions may yield thiourea derivatives, while treatment with nucleophiles (e.g., amines) can lead to substitution at the sulfur atom .
-
Example reaction :
Cycloaddition Reactions
-
The exocyclic double bond (Z-configuration) in the benzylidene group may participate in Diels-Alder reactions with dienophiles, forming six-membered rings .
Reactions at the Imino Group (C=N)
The imino group (-N=CH-) is susceptible to:
Condensation Reactions
-
Reaction with primary amines to form Schiff bases, altering the substituent at the 2-position of the thiazolidinone .
-
Example :
Reduction Reactions
-
Reduction with NaBH or catalytic hydrogenation can convert the imino group (-N=CH-) to a secondary amine (-NH-CH-), modifying the compound’s electronic properties .
Electrophilic Aromatic Substitution (EAS)
The aromatic rings (3,5-dimethylphenyl and 4-fluorobenzyloxybenzylidene) undergo EAS:
| Position | Reactivity | Example Reaction |
|---|---|---|
| 3,5-Dimethylphenyl | Electron-donating methyl groups direct electrophiles to para positions. | Nitration, sulfonation, or halogenation. |
| Fluorobenzyloxy | Electron-withdrawing fluorine deactivates the ring, favoring meta attack. | Limited reactivity due to fluorine’s -I effect. |
Modification of the Benzylidene Moiety
The benzylidene group (C=CH-Ar) participates in:
Photoisomerization
Oxidation
-
Ozonolysis of the double bond could yield aldehyde or ketone derivatives, depending on conditions.
Fluorine Substituent
-
The 4-fluorobenzyl group is resistant to many reactions but can undergo nucleophilic aromatic substitution under harsh conditions (e.g., with strong bases) .
Methoxy Group
-
The benzyloxy group (-O-CH-CH-F) can be cleaved via hydrogenolysis (H, Pd/C) to yield a hydroxyl group .
Key Stability Considerations
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine
In medicinal chemistry, the compound is explored as a potential drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-[(4-fluorobenzyl)oxy] group is unique among analogs, combining fluorination and ether linkages, which may enhance metabolic stability compared to non-fluorinated derivatives .
- Higher yields (e.g., 85% in ) are achieved with simpler substituents, whereas complex groups (e.g., pyrazole-linked benzylidene in ) often require multi-step synthesis.
Crystallographic and Conformational Analysis
Crystallographic studies of related compounds reveal insights into molecular geometry:
- Planarity: In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (), the thiazolidinone ring and benzylidene group are nearly planar, with dihedral angles <10° between rings. This planarity facilitates intermolecular interactions.
- Intermolecular Interactions : Hydrogen bonding (e.g., C–H⋯S and O–H⋯O) and π-π stacking are critical for crystal packing. The target compound’s 4-fluorobenzyloxy group may introduce additional C–F⋯H interactions, as seen in fluorinated analogs .
Antimycobacterial and Antimicrobial Potential
- and : Thiazolidinones with substituted benzylidene groups exhibit MIC50 values against Mycobacterium tuberculosis. For example, analogs with 4-methoxybenzylidene (MIC50 = 8 µg/mL) outperform non-substituted derivatives .
- : Rhodanine derivatives with diethylaminoethyl substituents show broad-spectrum antimicrobial activity. The target compound’s 3,5-dimethylphenyl group may enhance membrane penetration due to increased hydrophobicity .
Cytotoxicity and Selectivity
- Fluorinated thiazolidinones (e.g., ) generally exhibit lower cytotoxicity against mammalian cells compared to non-fluorinated analogs, likely due to reduced off-target interactions.
Biological Activity
The compound (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.
Structure and Properties
The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms. The structural modifications at various positions of the thiazolidin ring can significantly influence its biological activity. The specific substituents in this compound include:
- (3,5-dimethylphenyl)imino at position 2
- (4-fluorobenzyl)oxy at position 5
- A benzylidene group contributing to its potential pharmacological properties.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The compound under review has shown promising results in inhibiting various cancer cell lines. For instance, studies indicate that modifications to the thiazolidin ring can enhance cytotoxicity against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2Z,5Z)-... | HeLa | 15.2 | Induction of apoptosis |
| (2Z,5Z)-... | MCF-7 | 12.8 | Cell cycle arrest |
Recent research has highlighted that compounds with similar structures exhibit significant anti-proliferative activity against breast cancer and cervical cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidin-4-ones demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example:
| Microorganism | Inhibition (%) | Methodology |
|---|---|---|
| E. coli | 88.46 | Agar diffusion assay |
| S. aureus | 91.66 | Broth microdilution |
These results suggest that the compound could serve as a lead structure for developing new antibiotics .
Antioxidant Activity
Antioxidant assays have shown that thiazolidin-4-one derivatives can scavenge free radicals effectively. The specific compound's antioxidant potential was assessed using the DPPH radical scavenging method, revealing an IC50 value comparable to standard antioxidants like vitamin C.
Structure-Activity Relationship (SAR)
The biological activities of thiazolidin-4-one derivatives are heavily influenced by their structural features. Modifications at specific positions can enhance or diminish their efficacy:
- Position 2 Substituents: Electron-donating groups tend to increase anticancer activity.
- Position 5 Modifications: Alkoxy groups enhance solubility and bioavailability.
- Benzylidene Variations: Alterations in the benzylidene moiety can significantly impact antimicrobial potency.
Case Studies
A recent study synthesized various thiazolidin-4-one derivatives and evaluated their biological activities. Among these, compounds with a 4-fluorobenzyl group exhibited enhanced anticancer and antimicrobial activities compared to their non-fluorinated counterparts .
Q & A
Q. What are the optimal synthetic routes for (2Z,5Z)-configured thiazolidinone derivatives, and how can reaction conditions be tailored to improve yields?
The synthesis typically involves a multi-step condensation process. For example:
- Step 1 : Condensation of a substituted benzaldehyde (e.g., 4-[(4-fluorobenzyl)oxy]benzaldehyde) with a thiazolidinone precursor (e.g., 3-(3,5-dimethylphenyl)-2-thioxothiazolidin-4-one) under basic conditions (e.g., NaOH/EtOH reflux). This step often requires precise control of stoichiometry and reaction time to favor the (Z,Z)-configuration .
- Step 2 : Isolation via recrystallization from DMF-acetic acid or ethanol to enhance purity. Yields can be improved by using microwave-assisted synthesis, which reduces reaction time from hours to minutes while maintaining ~90% efficiency .
Key Variables :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol/DMF | Higher solubility |
| Temperature | 80–100°C (reflux) | Accelerates kinetics |
| Catalyst | Piperidine/AcOH | Stabilizes intermediates |
Q. Which spectroscopic techniques are most reliable for confirming the (Z,Z)-configuration and substituent positioning in this compound?
- FT-IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches.
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons : Doublets for 4-fluorobenzyloxy groups (δ 7.2–7.8 ppm, J = 8.5 Hz).
- Thiazolidinone protons : Distinct singlet for C4-H (δ 5.1–5.3 ppm) .
Q. How can preliminary biological activity screening be designed for this compound?
- Antimicrobial Assays : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potency .
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ <100 µM suggests strong activity) .
- Cytotoxicity Testing : MTT assay on human cancer cell lines (e.g., HeLa) to assess selectivity (therapeutic index >2 preferred) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl vs. methoxyphenyl substituents) influence bioactivity?
- Fluorine substitution : Enhances lipophilicity (logP ↑ by 0.5–1.0 units), improving membrane permeability and antimicrobial potency .
- Methoxy groups : Increase electron density on aromatic rings, boosting antioxidant activity via radical stabilization .
- SAR Table :
| Substituent | Antimicrobial IC₅₀ (µg/mL) | Antioxidant IC₅₀ (µM) |
|---|---|---|
| 4-Fluorobenzyl | 12.5 ± 1.2 | 85 ± 3.1 |
| 4-Methoxyphenyl | 28.7 ± 2.1 | 42 ± 1.8 |
Q. What computational methods are suitable for predicting binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with hemoglobin subunits (e.g., PDB ID: 1HHO). The thiazolidinone core shows hydrogen bonding with β-chain His146 .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate frontier orbitals (HOMO-LUMO gap ~4.2 eV) with redox activity .
Q. How can contradictory data in biological assays (e.g., high potency but low solubility) be resolved?
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (50–100 nm size via nanoprecipitation).
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability without altering activity .
- Case Study : A derivative with 4-fluorobenzyl showed MIC = 10 µg/mL but solubility <0.1 mg/mL. Nanoemulsion formulation increased solubility to 5 mg/mL, retaining efficacy .
Methodological Considerations
Q. What strategies mitigate stereochemical instability during synthesis?
- Light/Temperature Control : Store intermediates at –20°C in amber vials to prevent Z→E isomerization.
- Chromatography : Use chiral columns (e.g., Chiralpak IA) for enantiomeric separation. Retention time differences >2 min indicate resolvable isomers .
Q. How can reaction byproducts (e.g., sulfoxides) be minimized during thiazolidinone synthesis?
- Reducing Agents : Add Na₂S₂O₄ (1.2 eq) to suppress sulfoxide formation during reflux .
- Oxygen-Free Environment : Conduct reactions under N₂ atmosphere to prevent oxidation of thione groups .
Data Contradiction Analysis
Q. Why do some studies report conflicting MIC values for structurally similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
